Vascular endothelial growth factor A is secreted by various cell types, notably during hypoxic conditions. Hypoxia-inducible factors regulate its expression, leading to increased vascular endothelial growth factor A levels in response to low oxygen availability. This mechanism highlights its role in adaptive responses to tissue oxygenation needs.
Vascular endothelial growth factor A belongs to a family of vascular endothelial growth factors that includes several isoforms such as vascular endothelial growth factor 121, vascular endothelial growth factor 165, and vascular endothelial growth factor 189. These isoforms differ in their molecular weights and biological activities, with vascular endothelial growth factor 165 being the most studied due to its potent angiogenic properties.
The synthesis of vascular endothelial growth factor A can occur through various methods:
The recombinant production typically employs expression systems such as Escherichia coli or yeast, which are transformed with plasmids carrying the vascular endothelial growth factor A gene. Following transformation, the host cells are cultured under conditions that induce protein expression. The protein is then purified using techniques like affinity chromatography.
Vascular endothelial growth factor A consists of several structural domains that facilitate its interaction with receptors on endothelial cells. The protein forms a homodimeric structure stabilized by disulfide bonds. The three-dimensional conformation allows for specific binding to high-affinity receptors such as Flt-1 (vascular endothelial growth factor receptor 1) and Flk-1/KDR (vascular endothelial growth factor receptor 2).
The molecular weight of vascular endothelial growth factor A varies depending on the isoform; for instance, vascular endothelial growth factor 165 has a molecular weight of approximately 38 kDa. Structural studies using X-ray crystallography have provided insights into its binding sites and interaction mechanisms with receptors.
Vascular endothelial growth factor A participates in several biochemical reactions primarily involving receptor binding:
The binding affinity of vascular endothelial growth factor A for its receptors is influenced by factors such as pH and ionic strength, which can affect the stability of the receptor-ligand complex. Kinetic studies often employ surface plasmon resonance techniques to assess binding dynamics.
Vascular endothelial growth factor A exerts its effects through a well-defined mechanism involving receptor activation:
Studies have shown that blocking vascular endothelial growth factor A signaling can significantly impair angiogenesis in tumor models, underscoring its pivotal role in this process.
Relevant data from various studies indicate that modifications or mutations in the structure can significantly alter both stability and activity.
Vascular endothelial growth factor A has numerous applications in scientific research:
Clinical applications also include the use of anti-vascular endothelial growth factor therapies like monoclonal antibodies (e.g., bevacizumab) for treating various cancers and ocular diseases associated with abnormal blood vessel formation.
VEGF-A belongs to the platelet-derived growth factor (PDGF) subgroup of the cystine-knot growth factor superfamily. Its tertiary structure is defined by a conserved cystine-knot motif comprising three intramolecular disulfide bonds: Cys-26–Cys-68, Cys-57–Cys-102, and Cys-61–Cys-104 (numbered in VEGF-A monomer). These bonds form an 8-membered ring penetrated by a third disulfide, creating a rigid core resistant to thermal/chemical denaturation [1] [4] [8]. Homodimerization occurs via anti-parallel monomer alignment stabilized by two interchain disulfide bridges (Cys-51–Cys-60) [4]. This dimeric architecture generates symmetrical receptor-binding interfaces at each pole, essential for receptor dimerization and activation [4] [9].
Table 1: Key Structural Elements in VEGF-A Cystine-Knot Motif
Structural Feature | Residues/Characteristics | Functional Role |
---|---|---|
Disulfide Bonds (Intramolecular) | Cys¹–Cys⁴ (Cys-26–Cys-68), Cys²–Cys⁵ (Cys-57–Cys-102), Cys³–Cys⁶ (Cys-61–Cys-104) | Stability against denaturation |
Disulfide Bonds (Intermolecular) | Cys-51–Cys-60 (between monomers) | Homodimer stabilization |
Receptor-Binding Epitopes | Loops L1, L3, and β-sheets at dimer poles | Symmetrical VEGFR engagement |
Monomer-Monomer Interface | Hydrophobic residues (e.g., Ile46, Val47) | Dimer stability and flexibility |
X-ray crystallography (2.5 Å resolution) reveals that VEGF-A binds VEGFRs via Ig-like domains 2–3 (D2D3). The primary contact site resides on VEGF-A’s N-terminal domain (residues 8–109), where loop regions (L1: residues 16–24; L3: residues 79–85) form hydrogen bonds and hydrophobic interactions with VEGFRs [1] [4]. Key residues include:
VEGFR1 binds VEGF-A with ~10-fold higher affinity (Kd = 1–2 pM) than VEGFR2 (Kd = 7.5–20 pM) due to a more extensive contact area involving D2 and D3 [1] [3]. Despite this, VEGFR2 dominates angiogenic signaling due to stronger kinase activation [1] [9].
Table 2: VEGF-A/VEGFR Binding Parameters
Receptor | Affinity (Kd) | Key Binding Domains | Critical VEGF-A Residues |
---|---|---|---|
VEGFR1 (Flt-1) | 1–2 pM | D2 alone (sufficient) | Glu64, Tyr21, Phe17 |
VEGFR2 (KDR) | 7.5–20 pM | D2-D3 | Gln79, Ile46, Glu64 |
VEGF-A exhibits differential flexibility in epitopes engaging VEGFR1 vs. VEGFR2:
Fig. 2: Conformational Flexibility of VEGF-A Binding Loops
VEGFR1-Specific Interface: Loop L1 (β-hairpin) -- Glu64 ←→ Arg226 (VEGFR1-D2) VEGFR2-Specific Interface: Loop L1 (α-helix) -- Gln79 ←→ Phe208 (VEGFR2-D3)
VEGF-A isoforms (e.g., VEGF₁₂₁, VEGF₁₆₅) differ by inclusion/exclusion of heparin-binding domains (HBDs). VEGF₁₆₅ contains an HBD (residues 111–165) with a basic residue cluster (Arg¹²³, Arg¹²⁴, Lys¹⁴⁰, Arg¹⁴⁵, Arg¹⁴⁹) that binds heparan sulfate proteoglycans (HSPGs) and neuropilins [5] [6] [10]. Functional consequences include:
Table 3: VEGF-A Isoforms and HBD Functions
Isoform | Heparin-Binding Domain | Receptor Interactions | Biological Impact |
---|---|---|---|
VEGF₁₂₁ | Absent | VEGFR1/VEGFR2 only | Reduced endothelial mitogenicity |
VEGF₁₆₅ | Present (residues 111–165) | VEGFR1/VEGFR2 + NRP1 + αvβ3 | Potent angiogenesis, ERK/PLCγ activation |
VEGF₁₈₉ | Extended HBD | Matrix sequestration | Storage in extracellular matrix |
HBD deletion (e.g., in VEGF₁₁₀) reduces mitogenic activity by >90%, confirming its role beyond receptor docking [5] [10]. Mutagenesis of HBD residues (e.g., R123A/R124A) ablates αvβ3 binding and disrupts KDR domain-1 (D1) interactions, impairing signal transduction despite intact D2D3 binding [10]. This highlights HBD as a central hub for signaling amplification in VEGF-A isoforms.
CAS No.: 4444-26-2
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8